molecular formula C24H32N2O4S B10973298 3-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10973298
M. Wt: 444.6 g/mol
InChI Key: QPAPCYRLIRPYAZ-UHFFFAOYSA-N
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Description

3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a bicyclo[2.2.1]heptane core, which is known for its rigidity and stability, making it an interesting subject for research in chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This core can be synthesized through a Diels-Alder reaction, followed by various functional group modifications to introduce the necessary substituents .

Industrial Production Methods

These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes or receptors that recognize the compound’s unique structure. The pathways involved can vary depending on the specific application, but they generally involve binding to the target and inducing a conformational change that alters the target’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID apart is its combination of a rigid bicyclo[2.2.1]heptane core with a complex array of functional groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H32N2O4S

Molecular Weight

444.6 g/mol

IUPAC Name

3-[[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C24H32N2O4S/c27-21(18-13-10-11-14(12-13)19(18)24(29)30)26-23-20(16-8-4-5-9-17(16)31-23)22(28)25-15-6-2-1-3-7-15/h13-15,18-19H,1-12H2,(H,25,28)(H,26,27)(H,29,30)

InChI Key

QPAPCYRLIRPYAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4C5CCC(C5)C4C(=O)O

Origin of Product

United States

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